propan-2-yl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]acetate
Description
Propan-2-yl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]acetate is a heterocyclic compound featuring a 1,2,4-triazine core modified with a sulfanylidene group and an acetamide ester side chain.
Properties
IUPAC Name |
propan-2-yl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3S/c1-4(2)15-5(13)3-9-6-7(14)10-8(16)12-11-6/h4H,3H2,1-2H3,(H,9,11)(H2,10,12,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALJFFRFEBGHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CNC1=NNC(=S)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321189 | |
| Record name | propan-2-yl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801655 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303794-19-6 | |
| Record name | propan-2-yl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a triazine derivative with an isopropyl ester in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to higher yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Amines, thiols; reactions may require the presence of a base such as triethylamine and are conducted at elevated temperatures (50-100°C).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which propan-2-yl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]acetate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of the triazine ring and sulfanylidene group allows for strong interactions with enzyme active sites, leading to effective inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The 1,2,4-triazine scaffold is shared with several analogs, but substitutions critically alter properties:
- Propan-2-yl 3-carbamoyl-4-(3-chlorophenyl)-6-methyl-2-oxo-1,4-dihydropyrimidine-5-carboxylate (CAS 106613-68-7): Replaces the triazine with a dihydropyrimidine ring.
- [2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-[(2-fluorobenzoyl)amino]acetate (CAS 479522-20-8): Substitutes the triazine with a pyridine ring. The fluorobenzoyl group introduces electronegativity, likely altering metabolic stability and solubility .
Ester Group Variations
- Propan-2-yl 1-(4-chlorophenyl)sulfonylcyclohexane-1-carboxylate (CAS 131275-84-8) : Features a sulfonylcyclohexane group instead of the triazine-acetamide system. The sulfonyl moiety increases acidity and may enhance binding to charged protein residues, contrasting with the nucleophilic sulfanylidene group in the target compound .
- Ethyl 2-(((Benzyloxy)carbonyl)amino)acetate: Uses an ethyl ester and benzyloxycarbonyl-protected amine. The benzyl group may confer higher steric hindrance, reducing enzymatic hydrolysis rates compared to the isopropyl ester .
Functional Group Impact on Reactivity
- 2-[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide (CAS 732251-66-0): Shares a sulfanyl-acetamide motif but uses a triazole ring. The amino-methyl substituents on the triazole could increase basicity, affecting solubility and interaction with hydrophobic targets .
- 3-(3,5-Bis(benzylamino)-1,2,4-triazin-6-yl)-4,5-dichlorophenol: Incorporates benzylamino groups on the triazine and dichlorophenol. The phenol group introduces acidity (pKa ~10), which may limit cell permeability compared to the neutral isopropyl ester .
Data Table: Key Structural and Hypothetical Properties
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